molecular formula C19H20N4O2S B2525343 (Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide CAS No. 1259233-34-5

(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide

Cat. No.: B2525343
CAS No.: 1259233-34-5
M. Wt: 368.46
InChI Key: NPXLZKPSCNXDGL-UHFFFAOYSA-N
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Description

(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with a primary research focus on its antitumor activity. The compound functions through a unique mechanism, forming a covalent bond with a conserved cysteine residue (Cys477 in FGFR1, Cys481 in FGFR2) located in the kinase's P-loop, leading to irreversible inhibition and sustained suppression of FGFR signaling pathways. This targeted action makes it a critical tool for investigating the role of aberrant FGFR signaling in various cancers, including endometrial, bladder, and breast cancer, where FGFR amplifications and mutations are frequently observed drivers of tumor proliferation and survival. Researchers utilize this compound in vitro and in vivo to elucidate the downstream consequences of FGFR inhibition, to explore mechanisms of resistance to ATP-competitive FGFR inhibitors, and to validate FGFR as a therapeutic target in specific cancer models. Its cyanoacrylamide moiety is a key structural feature enabling its covalent binding mode, distinguishing it from reversible inhibitors and providing a distinct pharmacological profile for preclinical research. Studies have demonstrated its efficacy in suppressing the growth of tumor cell lines harboring FGFR alterations, positioning it as a valuable chemical probe for dissecting FGFR-driven oncogenesis. [Source: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00329]

Properties

IUPAC Name

(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-5-23(14(4)24)19-21-16(11-26-19)9-15(10-20)18(25)22-17-12(2)7-6-8-13(17)3/h6-9,11H,5H2,1-4H3,(H,22,25)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXLZKPSCNXDGL-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC(=CS1)C=C(C#N)C(=O)NC2=C(C=CC=C2C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=NC(=CS1)/C=C(/C#N)\C(=O)NC2=C(C=CC=C2C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the compound's biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological significance. The structural formula can be represented as follows:

 Z 3 2 Acetyl ethyl amino 1 3 thiazol 4 yl 2 cyano N 2 6 dimethylphenyl prop 2 enamide\text{ Z 3 2 Acetyl ethyl amino 1 3 thiazol 4 yl 2 cyano N 2 6 dimethylphenyl prop 2 enamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar thiazole structures have shown significant cytotoxicity against various cancer cell lines. The compound has been evaluated in vitro against several cancer types:

  • Cell Lines Tested :
    • A549 (human lung adenocarcinoma)
    • NIH/3T3 (mouse embryoblast)

The compound exhibited an IC50 value indicating its potency in inhibiting cell proliferation. For example, derivatives with a thiazole moiety reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines .

The mechanism underlying the anticancer activity of this compound is believed to involve the induction of apoptosis and modulation of key signaling pathways associated with cell survival and proliferation. Molecular dynamics simulations suggest that the compound interacts with the Bcl-2 protein through hydrophobic contacts, which may facilitate its pro-apoptotic effects .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Research indicates that compounds with similar structures demonstrate activity against various bacterial strains. The biological evaluation of synthesized thiazole compounds has shown moderate to good activity against pathogens such as Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural modifications. Key findings include:

  • Substituents on the Phenyl Ring :
    • Methyl substitutions at positions 2 and 6 enhance cytotoxicity.
    • The presence of electron-donating groups increases biological activity .

Case Studies

  • Study on Anticancer Activity : A recent study tested a series of thiazole derivatives, including our compound, against A549 and NIH/3T3 cell lines. Results indicated that compounds with specific substituents exhibited significantly lower IC50 values compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : A study on novel thiazole derivatives showed promising results against M. tuberculosis, suggesting potential for further development in treating resistant strains .

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